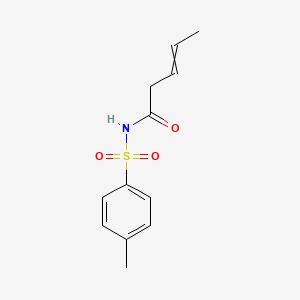
N-(4-Methylbenzene-1-sulfonyl)pent-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylbenzene-1-sulfonyl)pent-3-enamide is an organic compound that belongs to the class of sulfonamides It features a benzene ring substituted with a methyl group and a sulfonyl group, connected to a pent-3-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)pent-3-enamide typically involves the following steps:
Formation of 4-Methylbenzenesulfonyl Chloride: This is achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The 4-methylbenzenesulfonyl chloride is then reacted with pent-3-enamide in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)pent-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonates.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)pent-3-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)pent-3-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pent-3-enamide chain may also play a role in binding to hydrophobic pockets within the target protein, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylbenzene-1-sulfonyl)butanamide
- N-(4-Methylbenzene-1-sulfonyl)hexanamide
- N-(4-Methylbenzene-1-sulfonyl)prop-2-enamide
Uniqueness
N-(4-Methylbenzene-1-sulfonyl)pent-3-enamide is unique due to its specific chain length and the presence of a double bond in the pent-3-enamide chain. This structural feature may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
113966-48-6 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylpent-3-enamide |
InChI |
InChI=1S/C12H15NO3S/c1-3-4-5-12(14)13-17(15,16)11-8-6-10(2)7-9-11/h3-4,6-9H,5H2,1-2H3,(H,13,14) |
InChI Key |
AYTMOMNEAQTVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
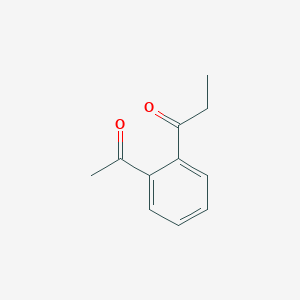
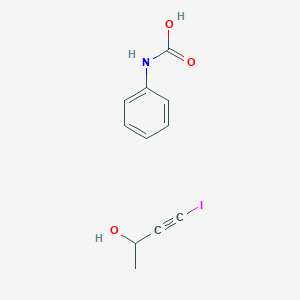
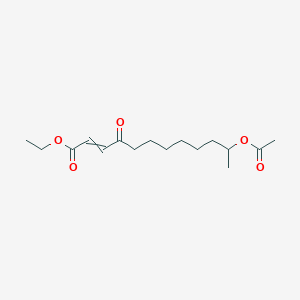
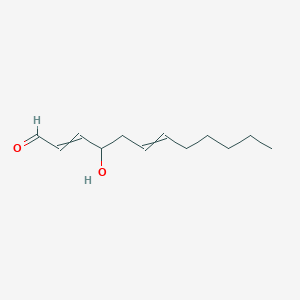
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
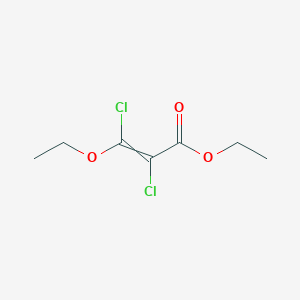
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
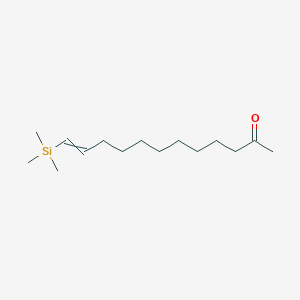

![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
